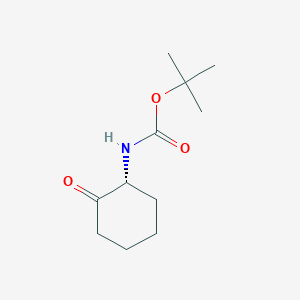

(R)-N-Boc-2-aminocyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-tert-Butyl (2-oxocyclohexyl)carbamate is an organic compound with the molecular formula C11H19NO3. It is a derivative of carbamic acid and features a cyclohexanone ring substituted with a tert-butyl carbamate group. This compound is of interest in various fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-oxocyclohexyl)carbamate typically involves the reaction of ®-2-oxocyclohexanone with tert-butyl carbamate in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (2-oxocyclohexyl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher throughput.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl (2-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted carbamates.

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Pharmaceutical Applications

(R)-N-Boc-2-aminocyclohexanone serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis of Lactams

A study demonstrated the successful use of N-Boc protected lactams derived from this compound to create azahemiacetals. These compounds were evaluated for their inhibitory activity against specific protein complexes, showcasing the utility of this compound in developing inhibitors for biological targets .

| Compound Type | Yield (%) | Biological Activity |

|---|---|---|

| Azahemiacetals | 75 | Moderate inhibition of AHL:R complex |

| Lactams | 85 | Significant biological activity against bacterial systems |

Material Science Applications

Macromolecular Initiators

this compound has been incorporated into macromolecular structures as a two-photon initiator (2PI) for polymerization processes. This application is particularly relevant in the development of biocompatible materials used in biomedical engineering.

Case Study: Two-Photon Polymerization

In research involving hydrogel constructs, this compound was utilized to synthesize a polymer-bound two-photon initiator. The resulting material exhibited excellent cytocompatibility and was employed in encapsulating living cells, demonstrating its potential for use in tissue engineering .

| Application | Description | Result |

|---|---|---|

| Hydrogel Constructs | Encapsulation of living cells | High cytocompatibility |

| Polymerization | Biocompatible macromolecular initiator | Effective cell encapsulation |

Organocatalytic Reactions

Enantioselective Synthesis

The compound has been pivotal in developing new organocatalytic reactions, particularly in enantioselective synthesis pathways. Its ability to facilitate reactions with high selectivity makes it an essential reagent in asymmetric synthesis.

Case Study: Desymmetrization Reaction

Recent advancements have highlighted the role of this compound in a novel organocatalytic desymmetrization reaction, leading to the efficient synthesis of complex bicyclic structures with high enantiomeric excess (>99% ee) . This demonstrates its significance in creating intricate molecular architectures.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Organocatalytic Desymmetrization | 95 | >99 |

Biological Studies

Investigating Biological Mechanisms

The compound has also been explored for its role in biological studies, particularly regarding receptor interactions and cellular responses.

Case Study: CXCR4 Receptor Agonism

Research indicated that derivatives of this compound could act as agonists for the CXCR4 receptor, promoting regeneration in neuronal models. This application suggests potential therapeutic uses in neurodegenerative conditions .

| Biological Target | Activity | Implication |

|---|---|---|

| CXCR4 Receptor | Promotes axon regeneration | Potential neurotherapeutics |

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl (2-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-tert-Butyl (2-oxocyclohexyl)carbamate

- tert-Butyl (2-oxocyclopentyl)carbamate

- tert-Butyl (2-oxocycloheptyl)carbamate

Uniqueness

®-tert-Butyl (2-oxocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of a cyclohexanone ring. This structural configuration imparts distinct reactivity and biological activity compared to its analogs. The ®-enantiomer may exhibit different pharmacological properties and interactions with biological targets compared to the (S)-enantiomer.

Actividad Biológica

(R)-N-Boc-2-aminocyclohexanone is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.

This compound is a derivative of cyclohexanone with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines during chemical reactions. The synthesis typically involves the reaction of cyclohexanone with Boc anhydride and an amine, followed by purification steps to obtain the desired compound in high yield.

The biological activity of this compound has been studied in the context of its interaction with various biological targets. Notably, it has been shown to act as an agonist for certain G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes. For instance, compounds similar to this compound have been reported to activate the CXCR4 receptor, which is involved in neuroregeneration and immune responses .

Neuroregenerative Effects

Research indicates that this compound derivatives can promote axonal growth and enhance recovery from nerve injuries. In a study involving motor neuron cultures, compounds related to this compound demonstrated significant stimulation of axonal elongation, comparable to that induced by natural ligands like CXCL12α . This suggests potential therapeutic applications in treating neurodegenerative diseases and peripheral nerve injuries.

Study 1: Axonal Growth Promotion

In a controlled laboratory setting, researchers treated cerebellar granule neurons with varying concentrations of this compound. The results showed a dose-dependent increase in axonal growth, with maximum stimulation observed at low micromolar concentrations. The study found that treatment with the compound resulted in approximately 163% ± 6.9% growth compared to untreated controls, indicating its efficacy as a neuroregenerative agent .

| Concentration (µM) | Axonal Growth (%) |

|---|---|

| 0.1 | 120 ± 5 |

| 1 | 145 ± 8 |

| 10 | 163 ± 6.9 |

| Control | 100 ± 0 |

Study 2: Recovery from Neuromuscular Junction Injury

Another pivotal study evaluated the recovery of neuromuscular junctions following injury induced by α-Latrotoxin. Mice treated with this compound showed enhanced recovery of neurotransmission compared to controls. The quantitative measurement of evoked junction potentials indicated that treated mice had approximately 50% greater recovery within three days post-injury .

Propiedades

IUPAC Name |

tert-butyl N-[(1R)-2-oxocyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIGUHHFUUAJJN-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.